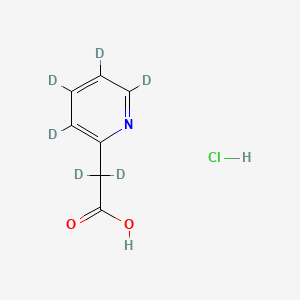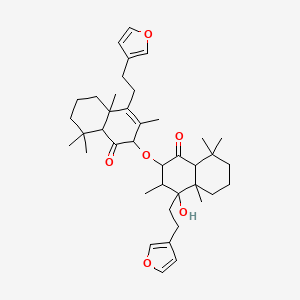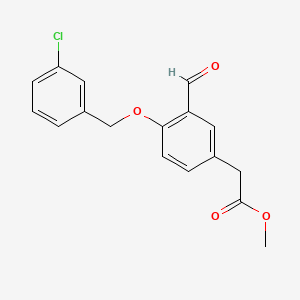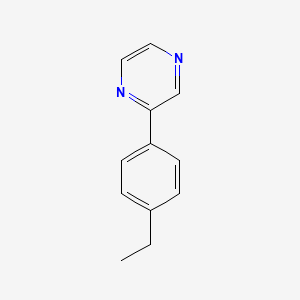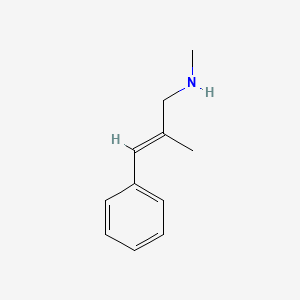
Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, is an organic compound with the molecular formula C11H15N. This compound is characterized by its unique structure, which includes a phenyl group attached to a prop-2-en-1-yl chain, with a methyl group and an amine group at specific positions. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, typically involves the reaction of 2-methyl-3-phenylprop-2-en-1-ol with methylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction can be represented as follows:
[ \text{C}_9\text{H}_10\text{O} + \text{CH}3\text{NH}2 \rightarrow \text{C}{11}\text{H}{15}\text{N} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various halogenated derivatives.
Applications De Recherche Scientifique
Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic reactions, influencing various biochemical pathways. The phenyl group contributes to the compound’s stability and reactivity, allowing it to interact with different molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-phenyl-2-propen-1-ol: This compound shares a similar structure but lacks the amine group.
Cinnamyl alcohol: Another related compound with a phenylpropene structure but different functional groups.
Methyl cinnamic alcohol: Similar in structure but with different substituents.
Uniqueness
Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
(E)-N,2-dimethyl-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C11H15N/c1-10(9-12-2)8-11-6-4-3-5-7-11/h3-8,12H,9H2,1-2H3/b10-8+ |
Clé InChI |
BNPOQSIKPUBUEH-CSKARUKUSA-N |
SMILES isomérique |
C/C(=C\C1=CC=CC=C1)/CNC |
SMILES canonique |
CC(=CC1=CC=CC=C1)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


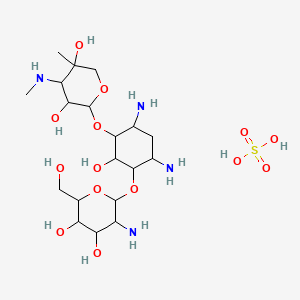
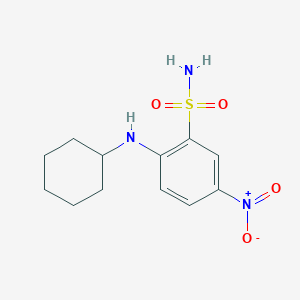
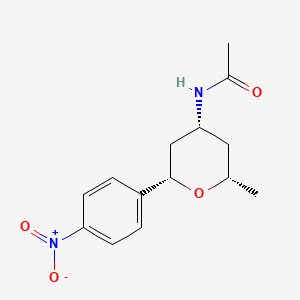
![2-[6-Fluoro-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12312031.png)

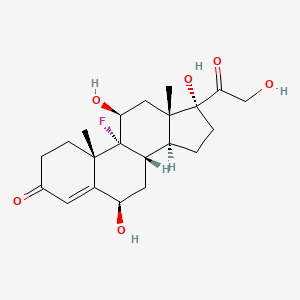
![4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile](/img/structure/B12312038.png)
